2-isocyanato-7-oxabicyclo[2.2.1]heptane, Mixture of diastereomers
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Overview
Description
2-isocyanato-7-oxabicyclo[221]heptane, a mixture of diastereomers, is a chemical compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-isocyanato-7-oxabicyclo[2.2.1]heptane typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method is favored due to its ability to produce the desired bicyclic structure with high stereoselectivity. The reaction conditions often include the use of a catalyst and specific temperature and pressure settings to optimize yield and selectivity.
Industrial Production Methods
In an industrial setting, the production of 2-isocyanato-7-oxabicyclo[2.2.1]heptane may involve large-scale Diels-Alder reactions, followed by purification processes such as distillation or crystallization to isolate the desired diastereomers. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-isocyanato-7-oxabicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide range of functionalized derivatives.
Scientific Research Applications
2-isocyanato-7-oxabicyclo[2.2.1]heptane has several scientific research applications:
Mechanism of Action
The mechanism by which 2-isocyanato-7-oxabicyclo[2.2.1]heptane exerts its effects involves its interaction with specific molecular targets. The isocyanate group can react with nucleophiles, such as amines or alcohols, to form urea or carbamate linkages. These reactions can modify proteins or other biomolecules, potentially altering their function and activity. The bicyclic structure of the compound also contributes to its reactivity and stability, making it a valuable tool in chemical and biological research.
Comparison with Similar Compounds
Similar Compounds
7-oxabicyclo[2.2.1]heptane: This compound shares the same bicyclic framework but lacks the isocyanate group, resulting in different reactivity and applications.
2-methylidene-7-oxabicyclo[2.2.1]heptane:
Norcantharidin: A related compound with a similar bicyclic structure, known for its biological activity and use in medicinal chemistry.
Uniqueness
2-isocyanato-7-oxabicyclo[2.2.1]heptane is unique due to its combination of the isocyanate functional group and the bicyclic structure. This combination imparts distinct reactivity and stability, making it a versatile compound for various applications in research and industry.
Properties
CAS No. |
1558718-33-4 |
---|---|
Molecular Formula |
C7H9NO2 |
Molecular Weight |
139.2 |
Purity |
95 |
Origin of Product |
United States |
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